molecular formula C27H26N2O6S B11977306 Methyl (2E)-2-[4-(allyloxy)-3-methoxybenzylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate

Methyl (2E)-2-[4-(allyloxy)-3-methoxybenzylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate

Cat. No.: B11977306
M. Wt: 506.6 g/mol
InChI Key: QRHPRJOIGNXCIC-PXLXIMEGSA-N
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Description

Methyl (2E)-2-[4-(allyloxy)-3-methoxybenzylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate is a complex organic compound that belongs to the class of thiazolopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2E)-2-[4-(allyloxy)-3-methoxybenzylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate typically involves multi-step organic reactions. The starting materials often include substituted benzaldehydes, thiazoles, and pyrimidines. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

Industrial production methods for such complex compounds may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as crystallization, chromatography, and recrystallization are often employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl (2E)-2-[4-(allyloxy)-3-methoxybenzylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: Conversion to more oxidized forms using oxidizing agents.

    Reduction: Conversion to more reduced forms using reducing agents.

    Substitution: Replacement of functional groups with other groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions may vary depending on the desired reaction, including temperature, solvent, and pH.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield more oxidized derivatives, while substitution reactions may result in compounds with different functional groups.

Scientific Research Applications

    Chemistry: As a building block for synthesizing other complex molecules.

    Biology: Studying its interactions with biological molecules and pathways.

    Medicine: Investigating its potential as a therapeutic agent for various diseases.

    Industry: Potential use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of Methyl (2E)-2-[4-(allyloxy)-3-methoxybenzylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. These may include binding to enzymes, receptors, or other proteins, leading to modulation of biological processes. The exact mechanism would require detailed studies and experimental data.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazolopyrimidines with different substituents. These compounds may have similar structures but differ in their biological activities and applications.

Uniqueness

The uniqueness of Methyl (2E)-2-[4-(allyloxy)-3-methoxybenzylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate lies in its specific substituents and the resulting biological activities. Comparing its properties with other similar compounds can highlight its potential advantages and applications.

Properties

Molecular Formula

C27H26N2O6S

Molecular Weight

506.6 g/mol

IUPAC Name

methyl (2E)-5-(4-methoxyphenyl)-2-[(3-methoxy-4-prop-2-enoxyphenyl)methylidene]-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C27H26N2O6S/c1-6-13-35-20-12-7-17(14-21(20)33-4)15-22-25(30)29-24(18-8-10-19(32-3)11-9-18)23(26(31)34-5)16(2)28-27(29)36-22/h6-12,14-15,24H,1,13H2,2-5H3/b22-15+

InChI Key

QRHPRJOIGNXCIC-PXLXIMEGSA-N

Isomeric SMILES

CC1=C(C(N2C(=O)/C(=C\C3=CC(=C(C=C3)OCC=C)OC)/SC2=N1)C4=CC=C(C=C4)OC)C(=O)OC

Canonical SMILES

CC1=C(C(N2C(=O)C(=CC3=CC(=C(C=C3)OCC=C)OC)SC2=N1)C4=CC=C(C=C4)OC)C(=O)OC

Origin of Product

United States

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